molecular formula C15H19NO4 B13486363 2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid

2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid

Cat. No.: B13486363
M. Wt: 277.31 g/mol
InChI Key: MUMRQTPMMGZKCC-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a 1-methylcyclopropyl substituent on a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

    Formation of the cyclopropyl ring: The 1-methylcyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Coupling reaction: The protected amino acid is then coupled with the cyclopropyl derivative using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents may be employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the benzyloxycarbonyl group, resulting in the removal of the protecting group and liberation of the free amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Free amino acid.

    Substitution: Substituted benzyloxycarbonyl derivatives.

Scientific Research Applications

2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Investigated for its potential as a prodrug, where the benzyloxycarbonyl group can be removed in vivo to release the active drug.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)-3-(1-methylcyclopropyl)propanoic acid involves the following steps:

    Enzymatic cleavage: The benzyloxycarbonyl group is cleaved by enzymes such as esterases or proteases, releasing the free amino group.

    Interaction with molecular targets: The free amino group can then interact with specific molecular targets, such as enzymes or receptors, leading to the desired biological effect.

    Pathways involved: The compound may participate in metabolic pathways involving amino acids and peptides, influencing various physiological processes.

Comparison with Similar Compounds

    2-(((Benzyloxy)carbonyl)amino)-3-(cyclopropyl)propanoic acid: Lacks the methyl group on the cyclopropyl ring.

    2-(((Benzyloxy)carbonyl)amino)-3-(1-ethylcyclopropyl)propanoic acid: Contains an ethyl group instead of a methyl group on the cyclopropyl ring.

Uniqueness:

  • The presence of the 1-methylcyclopropyl group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions with biological targets.
  • The benzyloxycarbonyl protection provides stability during synthetic procedures and can be selectively removed under mild conditions.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

3-(1-methylcyclopropyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C15H19NO4/c1-15(7-8-15)9-12(13(17)18)16-14(19)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,19)(H,17,18)

InChI Key

MUMRQTPMMGZKCC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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